molecular formula C18H14O4 B5915171 2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-3(2H)-furanone

2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-3(2H)-furanone

Cat. No. B5915171
M. Wt: 294.3 g/mol
InChI Key: KDTHYVPVPSPOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-3(2H)-furanone, also known as homovanillic acid lactone, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-3(2H)-furanone is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as DNA topoisomerase II and histone deacetylase. These enzymes play a role in cell growth and division, and their inhibition can lead to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-3(2H)-furanone has a number of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and promote the growth of certain crops. In addition, the compound has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-3(2H)-furanone in lab experiments is its relatively low cost and easy synthesis. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-3(2H)-furanone. For example, further studies could investigate its potential as an anticancer agent, or its effects on other types of cells, such as stem cells. In addition, research could explore its potential as a plant growth regulator for other crops, or its potential as a flavoring agent in other types of food products.

Synthesis Methods

The synthesis of 2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-3(2H)-furanone can be achieved through several methods, including the reaction of 2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-3(2H)-furanone acid with acetic anhydride and sulfuric acid, or the reaction of 2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-3(2H)-furanone acid with acetic anhydride and pyridine. The yield of the reaction is typically around 50%.

Scientific Research Applications

2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-3(2H)-furanone has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, the compound has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells. In agriculture, the compound has been studied for its potential as a plant growth regulator, due to its ability to promote the growth of certain crops. In food science, the compound has been investigated for its potential as a flavoring agent, due to its sweet, fruity aroma.

properties

IUPAC Name

2-hydroxy-2-phenacyl-5-phenylfuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c19-15(13-7-3-1-4-8-13)12-18(21)17(20)11-16(22-18)14-9-5-2-6-10-14/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTHYVPVPSPOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(O2)(CC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-phenacyl-5-phenylfuran-3-one

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